molecular formula C3H7NO B091810 Acetoxime CAS No. 127-06-0

Acetoxime

Cat. No. B091810
CAS RN: 127-06-0
M. Wt: 73.09 g/mol
InChI Key: PXAJQJMDEXJWFB-UHFFFAOYSA-N
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Description

Acetoxime is an organic compound with the chemical formula CH3C(O)CH2OH. It is a colorless, viscous liquid with a sweet, ether-like odor. This compound is a derivative of acetone, and is used in a variety of applications, including as a solvent and as a reagent in organic synthesis. This compound is also used in the production of pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

  • Carcinogenicity in Rats : Acetoxime induced benign hepatocellular adenomas in male MRC-Wistar rats when chronically administered in drinking water. This study highlighted the tumorigenic potential of oximes like this compound in male rats (Mirvish, Salmasi, & Runge, 1982).

  • Metabolism to Genotoxicant and Carcinogen : this compound is metabolized by human and rodent hepatic cytochrome P450 enzymes to propane 2-nitronate (P2-N), a potent genotoxicant and carcinogen. This study provided insights into the toxicological pathway of this compound and its transformation into a more hazardous compound (Kohl et al., 1992).

  • Toxicity in Human Cells : this compound exhibited cytotoxic effects in human alveolar A549 cells, inducing apoptosis through the activation of the extracellular signal-regulated kinase (ERK) pathway. This study provides evidence of this compound's potential impact on human health (Zerin, Song, & Kim, 2015).

  • Oxidation to Nitronates : Research has shown that this compound and related compounds are oxidized to corresponding nitronates in liver microsomes from various species. This biochemical pathway is a potential mechanism of this compound's tumorigenicity in male rodents (Völkel, Wolf, Derelanko, & Dekant, 1999).

  • DNA and RNA Damage in Rats : this compound caused oxidative DNA and RNA damage in rat liver, similar to the effects of 2-nitropropane. This suggests that this compound's hepatocarcinogenicity may be related to the generation of reactive oxygen species causing nucleic acid damage (Hussain et al., 1990).

  • Sex and Organ Differences in Oxidative Damage : Studies have noted differences in oxidative DNA and RNA damage due to this compound treatment in male and female rats, and between liver and kidney tissues. This differential response is relevant to understanding the sex-specific carcinogenicity of this compound (Guo, Conaway, Hussain, & Fiala, 1990).

Mechanism of Action

Target of Action

Acetone oxime, also known as Acetoxime, is primarily used as a reagent in organic synthesis . It is also an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . .

Mode of Action

When an aldehyde or ketone reacts with hydroxylamine (NH2OH) in a weakly acidic medium, it produces an oxime and eliminates water molecules . In the case of Acetone oxime, acetone reacts with hydroxylamine to form this compound and water .

Biochemical Pathways

Acetone oxime is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl . It can also be generated via ammoxidation of acetone in the presence of hydrogen peroxide . The reaction pathway of acetone ammoximation to acetone oxime over titanium silicalites-1 (TS-1) employing 25 wt% ammonia and 30 wt% hydrogen peroxide as the ammoximation agents has been studied . The experimental results show that the acetone oxime can form even if there is no direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .

Result of Action

The result of Acetone oxime’s action is the formation of a ketoxime, a type of oxime where the carbon of the C=N bond is also attached to two other carbon atoms . It is a white crystalline solid that is soluble in water, ethanol, ether, chloroform, and ligroin .

Action Environment

The action of Acetone oxime can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, its synthesis requires the presence of hydroxylamine and an acidic medium . .

Safety and Hazards

Acetoxime may be harmful if swallowed . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Use personal protective equipment as required . Keep away from heat, sparks, flame, and other sources of ignition .

Future Directions

While specific future directions for Acetoxime are not available, it is worth noting that this compound is an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . It is also useful in the determination of ketones, cobalt, and in organic synthesis . This suggests potential future applications in these areas.

properties

IUPAC Name

N-propan-2-ylidenehydroxylamine
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InChI

InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3
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InChI Key

PXAJQJMDEXJWFB-UHFFFAOYSA-N
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Canonical SMILES

CC(=NO)C
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Molecular Formula

C3H7NO
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DSSTOX Substance ID

DTXSID6020010
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Molecular Weight

73.09 g/mol
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Physical Description

Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS]
Record name Acetoxime
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Boiling Point

133 °C, Boiling point = 134.8 °C at 728 mm Hg
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Solubility

In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin
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Density

Density: 0.9113 g/cm cu at 62 °C
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Vapor Pressure

3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa)
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Color/Form

Columnar prisms, Colorless crystals

CAS RN

127-06-0
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Melting Point

61 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of acetoxime?

A1: this compound, also known as propan-2-one oxime, has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol. [, , ]

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. For instance, researchers have examined its 13C NMR spectrum in various solvents, observing solvent-dependent chemical shifts that indicate specific solute-solvent interactions. [] Additionally, studies using 1H NMR have revealed a notable solvent effect on its spectral features. []

Q3: How does this compound react with organometallic compounds?

A3: this compound demonstrates diverse reactivity with organometallic reagents. For example, it reacts with trimethylborane to yield methane and a cyclic boron-containing compound. [] Similarly, reactions with trimethylaluminum, -gallium, and -indium generate analogous dimeric metal complexes. [] These reactions highlight the ability of this compound to act as a ligand in coordination chemistry.

Q4: Can this compound be used as a directing group in organic synthesis?

A4: Yes, this compound has shown promise as a directing group in palladium-catalyzed reactions. Researchers have successfully employed this compound ethers to achieve highly selective ortho-aroyloxylation of aromatic compounds. [] The this compound moiety directs the palladium catalyst to activate the desired C–H bond, enabling the formation of valuable biaryl structures. [, ] This directing group can be later removed, offering a versatile strategy for synthesizing complex molecules.

Q5: What are the products of this compound photodissociation?

A5: Upon UV irradiation at 193 nm, this compound undergoes photodissociation, yielding (CH3)2C=N and OH radicals as primary products. [] This process involves internal conversion and intersystem crossing from the initially excited singlet state (S2) to a dissociative triplet state (T2). []

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized in the liver. Studies have demonstrated that hepatic cytochrome P450 enzymes are involved in its biotransformation. [] One significant metabolic pathway leads to the formation of propane 2-nitronate (P2-N), a potent genotoxicant and carcinogen. [, ] This metabolic activation pathway is believed to play a crucial role in the toxicity of this compound.

Q7: Does the metabolism of this compound differ between sexes?

A7: Interestingly, research suggests minimal sex differences in the oxidative metabolism of this compound in the species examined. [] This finding implies that other factors or metabolic pathways may contribute to the observed sex-specific tumorigenicity of this compound in rodents. []

Q8: Does this compound cause DNA damage?

A8: Yes, studies have shown that this compound can induce oxidative DNA and RNA damage, particularly in the liver of rats. [, ] One notable effect is the increased formation of 8-hydroxyguanine, a common biomarker of oxidative DNA damage. [, ] This damage is thought to be mediated by reactive oxygen species generated during this compound metabolism.

Q9: Are there any other toxicological concerns associated with this compound?

A10: Aside from its carcinogenicity, this compound's metabolism to P2-N raises additional toxicological concerns. P2-N is a known genotoxicant, meaning it can damage DNA and potentially lead to mutations. [] Therefore, exposure to this compound should be minimized to mitigate potential health risks.

Q10: Does this compound have any potential medicinal applications?

A12: While this compound itself does not have direct medicinal applications, its derivative, 6-bromoindirubin-3’-acetoxime (BiA), has shown promising antitumor activity. [, , , ] BiA demonstrates this effect by blocking the expression of immunosuppressive molecules like PD-L1 and IDO1 in glioblastoma models. [, ] This highlights the potential of exploring this compound derivatives for therapeutic purposes.

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